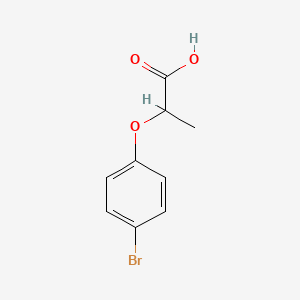

2-(4-Bromophenoxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXNSVLXICBLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393153 | |

| Record name | 2-(4-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32019-08-2 | |

| Record name | 2-(4-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Bromophenoxy)propanoic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of a robust and widely adopted method for the synthesis of 2-(4-Bromophenoxy)propanoic acid. This compound serves as a critical building block and intermediate in the development of various pharmaceutical and agrochemical agents. The core of this guide focuses on the Williamson ether synthesis, a classic yet highly effective method for forming the key ether linkage. We will explore the mechanistic underpinnings of this reaction, provide a detailed, validated experimental protocol, and discuss essential safety, analytical, and process optimization considerations. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.

Part 1: The Synthetic Strategy — A Mechanistic Perspective

The synthesis of this compound is most commonly and efficiently achieved via the Williamson ether synthesis.[1] This venerable reaction, first developed in the 1850s, remains a cornerstone of organic synthesis due to its reliability and broad scope.[2] The strategy involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[3]

The overall transformation is depicted below:

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of this compound.

The Underlying Mechanism: An SN2 Pathway

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in two critical steps:

-

Deprotonation: The synthesis is initiated by treating 4-bromophenol with a strong base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] The hydroxide ion abstracts the acidic proton from the phenolic hydroxyl group, generating the highly nucleophilic 4-bromophenoxide ion. This step is crucial because the phenoxide anion is a significantly more potent nucleophile than the neutral phenol, which is necessary to drive the reaction forward efficiently.[4]

-

Nucleophilic Attack: The newly formed 4-bromophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloropropionic acid.[2] This carbon is susceptible to attack because it is bonded to a good leaving group (the chloride ion). The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry at that center (though this is not relevant here as a racemic mixture of 2-chloropropionic acid is typically used). This concerted step, where the C-O bond is formed simultaneously as the C-Cl bond is broken, is the hallmark of the SN2 reaction.[2][4]

The choice of the alkylating agent is critical. Primary and methyl halides are ideal for SN2 reactions.[4] While 2-chloropropionic acid features a secondary carbon, it is effective in this context, though care must be taken to minimize a competing elimination (E2) reaction, which can be favored by high temperatures or sterically hindered reagents.[3][5]

Part 2: Experimental Protocol — A Validated Step-by-Step Methodology

This section provides a detailed, self-validating protocol for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled accordingly.

Materials and Reagents

-

4-Bromophenol (>98% purity)

-

2-Chloropropionic acid (>97% purity)

-

Sodium hydroxide (pellets, >97% purity)

-

Hydrochloric acid (concentrated, ~37%)

-

Diethyl ether (ACS grade)

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |

| 4-Bromophenol | 173.01 | 8.65 g | 0.050 | 1.0 |

| Sodium Hydroxide | 40.00 | 4.40 g | 0.110 | 2.2 |

| 2-Chloropropionic acid | 108.52 | 5.97 g | 0.055 | 1.1 |

Step-by-Step Procedure

-

Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 4.40 g (0.110 mol) of sodium hydroxide in 50 mL of deionized water. Once dissolved, add 8.65 g (0.050 mol) of 4-bromophenol to the solution. Stir the mixture at room temperature until the 4-bromophenol has completely dissolved, forming a clear solution of sodium 4-bromophenoxide.

-

Alkylation: To the stirred phenoxide solution, add 5.97 g (0.055 mol) of 2-chloropropionic acid. Equip the flask with a reflux condenser.

-

Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle.[6] Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up & Neutralization: After 2 hours, allow the reaction mixture to cool to room temperature.[6] Transfer the solution to a 500 mL beaker and cool further in an ice bath.

-

Acidification & Precipitation: Slowly and carefully acidify the cool solution by adding concentrated hydrochloric acid dropwise while stirring.[7] Monitor the pH with litmus or pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid product on the filter with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.

-

Purification (Recrystallization): Transfer the crude solid to a beaker. Recrystallize the product from a minimal amount of hot water or a water/ethanol mixture to obtain the purified product. Filter the hot solution if any insoluble impurities are present. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at low heat. The expected yield is typically in the range of 75-85%.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 3: Product Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following analytical methods are standard for characterizing this compound.

-

Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid. The reported melting point for this compound is typically in the range of 115-118 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation.[8] The spectrum should show distinct signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃), with appropriate chemical shifts and splitting patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[8] The spectrum of the product should exhibit characteristic absorption bands for the carboxylic acid O-H stretch (a broad peak around 2500-3300 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the C-O ether stretch (~1240 cm⁻¹).[8]

Part 4: Safety & Process Considerations

Safety is the highest priority in any chemical synthesis.

-

4-Bromophenol: Harmful if swallowed and causes skin irritation.[9][10] It is also suspected of damaging fertility or the unborn child.[9] Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

2-Chloropropionic Acid: This substance is corrosive and causes severe skin burns and eye damage.[11][12] It is also harmful if swallowed. AVOID ALL CONTACT.[12] Use in a fume hood and wear chemical-resistant gloves, protective clothing, and a face shield.[11][12]

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes.

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. The vapors are irritating to the respiratory system. Always handle in a fume hood.

Process Optimization:

-

Choice of Base: While NaOH is effective, other bases like potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents like DMF or acetonitrile, which can sometimes accelerate SN2 reactions.[5][13]

-

Leaving Group: 2-Bromopropionic acid can be used in place of 2-chloropropionic acid. Bromide is a better leaving group than chloride, which may lead to a faster reaction rate.

-

Side Reactions: The primary potential side reaction is the elimination of HCl from 2-chloropropionic acid to form acrylic acid, which can be minimized by controlling the reaction temperature.[5] C-alkylation, where the propionic acid moiety attaches to the aromatic ring instead of the oxygen, is a minor side reaction with phenoxides but is generally not significant under these conditions.[5]

Conclusion

The Williamson ether synthesis provides a reliable, high-yielding, and scalable method for the preparation of this compound. By understanding the underlying SN2 mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can consistently produce this valuable chemical intermediate with high purity. The protocol described herein is a validated starting point for laboratory synthesis and further process development.

References

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

-

Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

-

Eureka | Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

-

SpectraBase. (2025). 2-(4-bromophenoxy)-2-methylpropanoic acid [1H NMR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C9H9BrO3). Retrieved from [Link]

-

PubChem. (2025, April 14). 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

PubChem. (2025, September 15). 2,2-Bis(4-bromophenoxy)propanoic acid | C15H12Br2O4 | CID 177709298. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

ILO and WHO. (2021). ICSC 0644 - 2-CHLOROPROPIONIC ACID. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. cochise.edu [cochise.edu]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 0644 - 2-CHLOROPROPIONIC ACID [chemicalsafety.ilo.org]

- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

chemical properties of 2-(4-Bromophenoxy)propanoic acid

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aryloxyphenoxypropionic acid derivative. This class of compounds is of significant interest in the fields of agrochemicals and pharmaceuticals. Structurally, it features a propanoic acid moiety linked to a 4-bromophenyl group via an ether linkage. This arrangement of functional groups—a carboxylic acid, an ether, and a halogenated aromatic ring—confers a unique combination of physical and chemical properties that make it a valuable intermediate in organic synthesis.

This technical guide provides a comprehensive overview of the , including its synthesis, spectroscopic characterization, physical properties, and chemical reactivity. The information herein is intended to support researchers and developers in utilizing this compound for their specific applications.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₉H₉BrO₃[1] |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2079-24-5 |

| SMILES | CC(C(=O)O)OC1=CC=C(C=C1)Br[1] |

| InChI | InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)[1] |

| InChIKey | IWXNSVLXICBLHY-UHFFFAOYSA-N[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This method involves the reaction of 4-bromophenol with a 2-halopropanoate, followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to 2-(4-Bromophenoxy)propanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)propanoic acid (CAS No: 32019-08-2), a halogenated aryloxyalkanoic acid of significant interest to the chemical and pharmaceutical sciences. This document details the compound's core identifiers, physicochemical properties, and established synthetic methodologies, with a particular focus on the Williamson ether synthesis. Furthermore, it explores the compound's role as a versatile building block in medicinal chemistry and drug development, supported by an analysis of its structural relationship to active pharmaceutical ingredients (APIs). Safety protocols, handling procedures, and analytical characterization are also discussed to provide a complete technical profile for researchers, chemists, and professionals in drug development.

Chemical Identity and Core Identifiers

This compound is a carboxylic acid characterized by a propanoic acid moiety linked to a 4-bromophenyl group through an ether bond. This structure makes it a valuable intermediate, offering multiple reaction sites for chemical modification. Its primary identifiers are crucial for unambiguous sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 32019-08-2 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-(4-bromophenoxy)propionic acid | |

| MDL Number | MFCD02295723 | [1] |

| InChI Key | IWXNSVLXICBLHY-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)Br | [3] |

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of this compound is fundamental to its application in experimental design, particularly for reaction kinetics, purification, and formulation.

| Property | Value / Description | Notes |

| Appearance | White to off-white solid/crystalline powder. | Based on typical appearance of similar aryloxypropanoic acids. |

| Melting Point | Data not consistently available in public literature. Similar compounds like 3-(4-Bromophenyl)propanoic acid melt at 133-136 °C. | Experimental determination is recommended for specific lots. |

| Boiling Point | Not typically determined; decomposes at high temperatures. | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in water. | The carboxylic acid group imparts some polarity, while the bromophenyl group increases lipophilicity. |

| pKa | Estimated to be in the range of 3-5. | Typical for a carboxylic acid, influenced by the electron-withdrawing nature of the phenoxy group. |

| Predicted XlogP | 2.4 | A measure of lipophilicity, indicating moderate partitioning into organic phases.[3] |

Spectroscopic Characterization

Analytical techniques are vital for confirming the identity and purity of the synthesized compound. A Chinese patent (CN110803987A) references the ¹H NMR spectrum of 2-(4-bromophenoxy)propionic acid as an intermediate, confirming its routine characterization by this method.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The expected spectrum would show distinct signals for the aromatic protons (two doublets in the ~6.8-7.5 ppm region), a quartet for the methine proton (-CH) alpha to the carbonyl group (~4.7 ppm), a doublet for the methyl protons (-CH₃) (~1.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon (~175 ppm), the aromatic carbons (4 distinct signals in the ~115-158 ppm range), the methine carbon (~70 ppm), and the methyl carbon (~18 ppm).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), the C-O-C stretch of the ether linkage (~1240 cm⁻¹), and C-Br stretch in the fingerprint region.

Synthesis Methodology: The Williamson Ether Synthesis

The most direct and widely employed method for preparing aryloxypropanoic acids is the Williamson ether synthesis.[5] This reaction is a classic Sₙ2 nucleophilic substitution, valued for its reliability and broad scope.[6][7]

Reaction Principle

The synthesis involves the deprotonation of a phenol (in this case, 4-bromophenol) by a base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide (a 2-halopropanoate ester or acid), displacing the halide and forming the ether linkage. The choice of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or DMF facilitates the reaction by ensuring the phenoxide is sufficiently nucleophilic while minimizing side reactions.[8]

Self-Validating Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous Williamson ether syntheses.[1][9] It incorporates self-validating checkpoints through in-process controls like TLC.

Materials:

-

4-Bromophenol (1.0 eq)

-

Ethyl 2-bromopropionate (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

5% Sodium Hydroxide (NaOH) solution

-

6M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄) and appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous acetone or DMF.

-

Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the flask. The suspension is stirred vigorously. The formation of the potassium phenoxide salt is the critical first step.

-

Alkylation: Add ethyl 2-bromopropionate (1.1 eq) dropwise to the stirring suspension.

-

Reaction & Monitoring: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of ~60-80°C is sufficient) and maintain for 4-8 hours. The reaction progress must be monitored by Thin Layer Chromatography (TLC) every hour. A complete reaction is indicated by the disappearance of the 4-bromophenol spot.

-

Work-up (Ester Isolation): After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃, KBr). Wash the solid residue with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil is ethyl 2-(4-bromophenoxy)propanoate.

-

Hydrolysis: Dissolve the crude ester in ethanol or methanol. Add 5% NaOH solution and stir at room temperature or gently heat for 2-4 hours until TLC confirms the disappearance of the ester.

-

Acidification and Product Isolation: Remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 6M HCl. The product, this compound, will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and melting point analysis.

Applications in Research and Drug Development

While direct therapeutic applications of this compound are not widely documented, its value lies in its role as a key structural motif and versatile chemical intermediate in medicinal chemistry.

Scaffold for API Analogs

The core structure of aryloxypropanoic acids is present in several classes of drugs. For instance, the non-steroidal anti-inflammatory drug (NSAID) class of "profens" are arylpropanoic acids. A closely related structural analog, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of the non-sedating antihistamine fexofenadine.[10]

The presence of the bromine atom on the phenyl ring of this compound provides a strategic advantage for drug development professionals. It serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of a library of diverse analogs. Researchers can systematically modify the structure to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Potential Antimicrobial Activity

Derivatives of propanoic acid have been investigated for their biological activities, including antimicrobial effects. Studies on related structures suggest that the combination of a lipophilic aromatic ring and a polar carboxylic acid group can be effective in disrupting microbial processes. While specific data for this compound is limited, it represents a valid candidate for screening in antimicrobial discovery programs.

Safety, Handling, and Disposal

As a carboxylic acid and a brominated aromatic compound, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from analogous compounds provide a reliable basis for risk assessment.[5]

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Eye Damage/Irritation: Poses a risk of serious eye irritation.

-

Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid generating dust. Handle as a solid and weigh carefully.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. The material should be handled as hazardous chemical waste.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block for the synthesis of complex organic molecules. Its straightforward preparation via the Williamson ether synthesis makes it readily accessible for research and development. For professionals in drug discovery, its structure offers a valuable scaffold for generating novel compounds and exploring structure-activity relationships, particularly through modifications at the bromine and carboxylic acid sites. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides the foundational technical knowledge required to confidently and effectively utilize this compound in a research setting.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 3. 2-(4-broMophenyl)propanoic acid(53086-53-6) 1H NMR spectrum [chemicalbook.com]

- 4. 2,2-Bis(4-bromophenoxy)propanoic acid | C15H12Br2O4 | CID 177709298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Bromophenyl)propanoic acid | C9H9BrO2 | CID 521441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

Unraveling the Putative Mechanism of Action of 2-(4-Bromophenoxy)propanoic Acid: A Technical Guide for Researchers

Foreword: Navigating the Knowns and the Unknowns

In the landscape of pharmacological research, a vast number of compounds hold theoretical promise, yet remain sparsely characterized. 2-(4-Bromophenoxy)propanoic acid is one such molecule. While direct, in-depth studies on its specific mechanism of action are not extensively available in current literature, its structural architecture provides a strong foundation for a scientifically-grounded hypothesis. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the putative mechanism of action of this compound. By drawing parallels with its close structural analogs, particularly those within the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), we can construct a robust model of its likely biological activity. This document will delve into the probable molecular targets, the ensuing signaling cascades, and the anticipated physiological outcomes, all while maintaining a clear distinction between established principles for the chemical class and the extrapolated hypothesis for the compound .

Structural Analogy: The Arylpropionic Acid Heritage

This compound belongs to the broader family of arylpropionic acid derivatives. This class of compounds is renowned in medicinal chemistry and pharmacology, with prominent members including ibuprofen and fenoprofen.[1] A defining characteristic of these molecules is their ability to modulate inflammatory pathways. The biological activity of arylpropionic acid derivatives is often linked to their inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1]

Given the structural similarities, it is highly probable that this compound shares this primary mechanism of action. The presence of the propanoic acid moiety attached to a substituted aromatic ring is the key pharmacophore responsible for this activity.

The Primary Putative Target: Cyclooxygenase (COX) Inhibition

The cornerstone of the anti-inflammatory and analgesic effects of arylpropionic acids is their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, the precursor to various other prostaglandins and thromboxanes.

-

COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining gastrointestinal mucosal integrity, platelet function, and renal blood flow.[1]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activity leads to the production of prostaglandins that mediate inflammation and pain.[1]

It is hypothesized that this compound acts as a non-selective inhibitor of both COX-1 and COX-2. The degree of selectivity for each isoform would be a critical determinant of its efficacy and side-effect profile. For instance, a higher selectivity for COX-2 over COX-1 is generally associated with a reduced risk of gastrointestinal side effects.[1]

Visualizing the Core Mechanism: The Arachidonic Acid Cascade

Caption: Putative inhibition of COX-1 and COX-2 by this compound.

Experimental Substantiation: A Roadmap for Investigation

To validate the hypothesized mechanism of action of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro COX Inhibition Assays

The most direct method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 is through enzymatic assays. A common approach is the human whole blood assay.

Experimental Protocol: Human Whole Blood COX Inhibition Assay

-

Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in a physiologically relevant matrix.

-

Materials:

-

Freshly drawn human venous blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

-

This compound (test compound).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

-

-

Methodology:

-

COX-1 Activity (Thromboxane B2 Measurement):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

The blood is allowed to clot at 37°C for 1 hour to facilitate platelet activation and subsequent production of Thromboxane A2 (TXA2), which is rapidly converted to the stable metabolite TXB2.[2]

-

Serum is separated by centrifugation.

-

TXB2 levels, indicative of COX-1 activity, are quantified using a specific EIA.[2]

-

-

COX-2 Activity (Prostaglandin E2 Measurement):

-

Aliquots of whole blood are incubated with LPS to induce COX-2 expression in monocytes.

-

The blood is then incubated with various concentrations of the test compound or vehicle control at 37°C for 24 hours.[2]

-

Plasma is separated by centrifugation.

-

PGE2 levels, indicative of COX-2 activity, are measured using a specific EIA.[2]

-

-

-

Data Analysis:

-

The percentage inhibition of TXB2 and PGE2 production is plotted against the logarithm of the test compound concentration.

-

IC50 values are calculated using non-linear regression analysis.

-

The COX-2/COX-1 IC50 ratio is determined to assess the selectivity of the compound.

-

Cellular Assays

Cell-based assays using cell lines that predominantly express either COX-1 or COX-2 can further corroborate the findings from the whole blood assay and provide insights into cellular permeability and metabolism of the compound.

In Vivo Models of Inflammation and Pain

Should in vitro studies confirm significant COX inhibition, the anti-inflammatory and analgesic properties of this compound can be evaluated in established animal models.

-

Carrageenan-Induced Paw Edema: A standard model for acute inflammation.

-

Adjuvant-Induced Arthritis: A model for chronic inflammation.

-

Writhing Test: An acetic acid-induced model for visceral pain.

Beyond COX Inhibition: Exploring Other Potential Targets

While COX inhibition is the most probable primary mechanism of action, it is prudent for researchers to consider other potential biological activities, as phenoxyacetic acid derivatives have been reported to exhibit a range of effects.[3] These could include:

-

Antimicrobial Activity: Some phenoxyacetic acid derivatives have shown antibacterial and antifungal properties.[3]

-

Anticancer Activity: Cytotoxic effects against various cancer cell lines have been observed for certain compounds within this class.[3]

Screening this compound against a panel of microbial strains and cancer cell lines could unveil additional therapeutic potential.

Conclusion and Future Directions

This technical guide has outlined the putative mechanism of action of this compound, grounded in its structural similarity to the well-characterized arylpropionic acid class of NSAIDs. The central hypothesis is its role as a non-selective inhibitor of COX-1 and COX-2 enzymes. The provided experimental roadmap offers a clear path for the empirical validation of this hypothesis.

Future research should focus on:

-

Definitive determination of IC50 values for COX-1 and COX-2.

-

Elucidation of its pharmacokinetic and pharmacodynamic profiles.

-

Comprehensive safety and toxicity assessments.

-

Exploration of potential off-target effects and alternative mechanisms of action.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

-

JETIR (June 2022). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 9(6). [Link]

-

Tiwari, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4035-4049. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. This compound. Amerigo Scientific. [Link]

- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. (2011). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Al-Suhaimi, E. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 249. [Link]

-

PubChem. 2-(4-Bromophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Hirose, K., et al. (1984). Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittelforschung, 34(3), 280-286. [Link]

-

PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. National Center for Biotechnology Information. [Link]

-

da Silva, G. N., et al. (2020). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. Molecules, 25(23), 5727. [Link]

-

PubChem. (R)-2-(4-benzylphenoxy)propanoic acid. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Profile of 2-(4-Bromophenoxy)propanoic Acid: A Technical Guide

Introduction

2-(4-Bromophenoxy)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its molecular structure is paramount for its identification, characterization, and further development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering a foundational resource for researchers, scientists, and drug development professionals. The following sections delve into the analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, presented below, highlights the key functional groups and proton/carbon environments that will be discussed in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, methine, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Number of Protons | Assignment |

| ~11-13 | Singlet (broad) | - | 1H | Carboxylic Acid (-COOH) |

| ~7.4 | Doublet | ~9.0 | 2H | Aromatic (H-3, H-5) |

| ~6.8 | Doublet | ~9.0 | 2H | Aromatic (H-2, H-6) |

| ~4.7 | Quartet | ~7.0 | 1H | Methine (-CH) |

| ~1.6 | Doublet | ~7.0 | 3H | Methyl (-CH₃) |

Expertise & Experience in Interpretation:

-

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with solvent and concentration due to hydrogen bonding.

-

The aromatic region is expected to show a classic AA'BB' system, appearing as two doublets due to the para-substitution on the benzene ring. The protons closer to the electron-withdrawing bromine atom (H-3, H-5) are expected to be downfield compared to the protons closer to the electron-donating ether linkage (H-2, H-6).

-

The methine proton (-CH) is a quartet due to coupling with the three protons of the adjacent methyl group.

-

The methyl protons (-CH₃) appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the different carbon environments within the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~175 | Carbonyl (C=O) |

| ~156 | Aromatic (C-1) |

| ~132 | Aromatic (C-3, C-5) |

| ~117 | Aromatic (C-4) |

| ~116 | Aromatic (C-2, C-6) |

| ~72 | Methine (-CH) |

| ~18 | Methyl (-CH₃) |

Authoritative Grounding in Interpretation:

The predicted chemical shifts are based on established empirical data for similar structural motifs.[1] The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum. The aromatic carbon attached to the bromine (C-4) is expected to be shielded compared to the other aromatic carbons, while the carbon attached to the oxygen (C-1) will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and ether functional groups.

| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ether) |

| ~1050 | Medium | C-O stretch (carboxylic acid) |

| ~820 | Strong | C-H bend (para-disubstituted aromatic) |

Trustworthiness of Interpretation:

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption around 1710 cm⁻¹ further confirms the presence of the carboxylic acid. The strong C-O stretching of the ether linkage and the characteristic C-H bending of the para-substituted aromatic ring provide a self-validating system for the key structural features of the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (Predicted) | Interpretation |

| 244/246 | Molecular ion ([M]⁺) peak with a characteristic 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 199/201 | Loss of the carboxyl group (-COOH) |

| 171/173 | Loss of the propanoic acid side chain |

| 157/159 | Bromophenol fragment |

| 73 | Propanoic acid fragment |

Expertise in Fragmentation Analysis:

The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which provides definitive evidence for the presence of a single bromine atom. The fragmentation pattern can be logically deduced from the structure, with common losses of the carboxylic acid and propanoic acid side chains.

Experimental Protocols

The following provides a generalized, yet detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Number of scans (e.g., 8 or 16 for a concentrated sample)

-

Spectral width (e.g., -2 to 14 ppm)

-

Pulse angle (e.g., 30° or 90°)

-

Relaxation delay (e.g., 1-2 seconds)

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.

-

Caption: A typical workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known structure of the molecule and serve as a valuable reference for its unambiguous identification and characterization in a research and development setting. The provided experimental protocol offers a reliable methodology for obtaining high-quality NMR data.

References

-

SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]

-

SpectraBase. propanoic acid, 2-(4-bromophenoxy)-, 2-[(E)-(2,6-dichlorophenyl)methylidene]hydrazide. [Link]

-

SpectraBase. 2-(4-bromophenoxy)-2-methylpropanoic acid. [Link]

-

ResearchGate. Electronic spectrum of 2-Phenylpropanoic acid. [Link]

- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

-

Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]

-

University of Alberta. NMR spectra 2-13C. [Link]

-

PubChem. 2-Phenylpropionic acid, (+)- | C9H10O2 | CID 2724622. [Link]

- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PubChem. 2-Phenylpropionic acid | C9H10O2 | CID 10296. [Link]

-

ResearchGate. Mass spectrum of 3-phenylpropanoic acid. [Link]

-

PubChemLite. This compound (C9H9BrO3). [Link]

-

UCSD Proteomics. GNPS Library Spectrum CCMSLIB00004697706. [Link]

-

NIST WebBook. Propanoic acid, 2-bromo-, ethyl ester. [Link]

-

Organic Spectroscopy International. 3-Phenylpropionic acid. [Link]

-

NIST WebBook. Propanoic acid, 2-(2-chlorophenoxy)-. [Link]

-

ResearchGate. (PDF) Infrared spectral studies of propanoic acid in various solvents. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of propanoic acid. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of propanoic acid. [Link]

-

Human Metabolome Database. Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237). [Link]

Sources

molecular structure and formula of 2-(4-Bromophenoxy)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Bromophenoxy)propanoic acid, a halogenated phenoxypropanoic acid derivative. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, synthesis, and analytical characterization. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for the application and study of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

Nomenclature and Identification

-

Systematic IUPAC Name : this compound[1]

-

Common Synonyms : 2-(4-bromophenoxy)propionic acid[1]

-

Molecular Weight : 245.07 g/mol [3]

Structural Elucidation

This compound possesses a core structure consisting of a propanoic acid moiety linked via an ether bond to a 4-bromophenol. The ether linkage is at the α-carbon (C2) of the propanoic acid, which is a chiral center. Therefore, the compound can exist as two enantiomers, (R)-2-(4-bromophenoxy)propanoic acid and (S)-2-(4-bromophenoxy)propanoic acid, or as a racemic mixture. The bromine atom is substituted at the para-position (C4) of the phenyl ring relative to the ether linkage.

Canonical SMILES: CC(C(=O)O)OC1=CC=C(C=C1)Br[4] InChI Key: IWXNSVLXICBLHY-UHFFFAOYSA-N[4]

Figure 1: 2D Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in experimental design, dictating choices of solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [1][3] |

| Molecular Weight | 245.07 g/mol | [3] |

| Physical State | Solid / Crystalline Powder | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| Purity | Typically ≥95% |

Note: Properties like melting point and solubility can vary slightly based on the specific isomeric form (R, S, or racemic) and purity.

Synthesis and Purification

The most prevalent and industrially relevant method for synthesizing this compound is the Williamson ether synthesis . This method is favored for its reliability and relatively straightforward execution. The core principle involves the nucleophilic substitution of a halide by an alkoxide.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the ether linkage as the key bond to form. This leads back to two readily available starting materials: 4-bromophenol and a 2-halopropanoic acid derivative.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol describes a standard lab-scale synthesis. The causality for key steps is explained to provide insight into the reaction mechanism and optimization.

Materials:

-

4-Bromophenol

-

Ethyl 2-bromopropionate (or 2-bromopropanoic acid)

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol (or other suitable polar aprotic solvent like DMF)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate and water for extraction

Step-by-Step Methodology:

-

Deprotonation of Phenol:

-

Dissolve 4-bromophenol (1.0 eq) in ethanol in a round-bottom flask.

-

Add a strong base, such as sodium hydroxide (1.1 eq), and stir until the phenol is fully deprotonated to form the more nucleophilic sodium 4-bromophenoxide.[5]

-

Rationale: The phenoxide is a significantly stronger nucleophile than the neutral phenol, which is crucial for the subsequent Sₙ2 reaction to proceed efficiently.

-

-

Nucleophilic Substitution (Ether Formation):

-

To the solution of sodium 4-bromophenoxide, add ethyl 2-bromopropionate (1.2 eq) dropwise.[5]

-

Heat the mixture to reflux (typically 70-80°C) for several hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Rationale: This is the core Sₙ2 reaction. The phenoxide attacks the electrophilic carbon bearing the bromine atom on the propionate, displacing the bromide ion and forming the ether linkage. Using the ethyl ester of the acid protects the carboxylic acid group during this step.

-

-

Ester Hydrolysis:

-

After the ether formation is complete (as indicated by TLC), add an aqueous solution of NaOH (e.g., 2M) to the reaction mixture.

-

Continue to reflux the mixture for 2-4 hours to hydrolyze the ethyl ester to the corresponding carboxylate salt.[5]

-

Rationale: The carboxylic acid functional group is required in the final product. Base-catalyzed hydrolysis (saponification) is an effective method to convert the ester back to the acid (in its salt form).

-

-

Work-up and Acidification:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[5]

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted electrophile or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH < 2 by slowly adding concentrated HCl.

-

Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is typically less soluble in water, to precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any protocol. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A doublet around δ 1.5-1.7 ppm corresponding to the 3 protons of the methyl group (-CH₃), split by the adjacent methine proton.

-

A quartet around δ 4.7-4.9 ppm for the single methine proton (-CH), split by the 3 protons of the methyl group.

-

Two doublets (or a complex multiplet) in the aromatic region (δ 6.8-7.5 ppm ) for the 4 protons on the disubstituted benzene ring. The para-substitution pattern creates a characteristic AA'BB' system.

-

A broad singlet at δ > 10 ppm for the acidic proton of the carboxylic acid (-COOH). This peak may be exchanged upon addition of D₂O.[7]

-

-

¹³C NMR: The carbon NMR spectrum will show 9 distinct signals (for the racemic mixture), corresponding to the 9 unique carbon atoms in the molecule. Key expected shifts include:

-

A signal for the methyl carbon (~18 ppm).

-

A signal for the methine carbon (~72 ppm).

-

Four signals in the aromatic region (115-160 ppm), including the carbon attached to bromine (C-Br) and the carbon attached to the ether oxygen (C-O).

-

A signal for the carbonyl carbon of the carboxylic acid (~175 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[6]

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

-

Absorptions around 1230-1250 cm⁻¹ for the C-O-C (asymmetric aryl-alkyl ether) stretch.

-

Aromatic C=C stretching absorptions in the 1475-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z = 244 and m/z = 246.

-

Common fragmentation patterns include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.

Applications in Research and Drug Development

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] Compounds like Ibuprofen and Fenoprofen are prime examples.[8][9] this compound serves as a valuable building block and structural analog in the development of new therapeutic agents.

-

Scaffold for NSAID Discovery: The phenoxypropanoic acid moiety is a key pharmacophore for cyclooxygenase (COX) enzyme inhibition.[9][10] Researchers can use this bromo-derivative as a starting point for synthesizing libraries of new compounds to screen for anti-inflammatory, analgesic, and antipyretic activities.[8] The bromine atom provides a reactive handle for further chemical modification, for instance, through cross-coupling reactions.

-

Herbicidal Agents: Phenoxypropionic acids are also widely used as herbicides.[11] this compound can be used in the synthesis and study of new agrochemicals.

-

Metabolic Studies: Propionic acid and its derivatives have been shown to influence inflammation and metabolism.[12] This compound can be used as a tool to investigate the biological pathways affected by this class of molecules.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must incorporate rigorous safety measures.

-

Hazard Identification: This compound is classified as an acute toxicant and causes skin and serious eye irritation.[3][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[13][14] Avoid all personal contact.[15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is at 2-8°C. Store away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

-

2a biotech. (n.d.). This compound. Retrieved from 2a biotech website. [Link]

-

Angene Chemical. (n.d.). Propanoic acid, 2-(4-bromophenoxy)-, methyl ester. Retrieved from Angene Chemical website. [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid. Retrieved from PubChem website. [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from P&S Chemicals website. [Link]

- Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

-

Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from Eureka website. [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from Amerigo Scientific website. [Link]

-

PubChemLite. (n.d.). This compound (C9H9BrO3). Retrieved from PubChemLite website. [Link]

- Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

SpectraBase. (n.d.). 2-(4-bromophenoxy)-2-methylpropanoic acid [1H NMR]. Retrieved from SpectraBase website. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from PubChem website. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from PubChem website. [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from Wikipedia website. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from MDPI website. [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-(4-ethylphenyl). Retrieved from Cheméo website. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from YouTube. [Link]

-

Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of propanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

-

Allahham, S., et al. (2019). Propionic Acid Counteracts the Inflammation of Human Subcutaneous Adipose Tissue: A New Avenue for Drug Development. PubMed. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Safe Handling of 2-(4-Bromophenoxy)propanoic Acid

This guide provides comprehensive safety and handling protocols for 2-(4-Bromophenoxy)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally analogous compounds, including phenoxy herbicides and brominated aromatic acids, to provide a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Risk Assessment

This compound is a multifaceted molecule, presenting hazards inherent to its constituent chemical groups: a brominated aromatic ring, a phenoxy ether linkage, and a propanoic acid moiety. A thorough risk assessment is paramount before commencing any experimental work.

Toxicological Profile (Inferred):

Based on extensive data on phenoxy herbicides and related compounds, this compound is anticipated to exhibit the following hazards:

-

Acute Oral Toxicity: Phenoxyalkanoic acids are generally classified as moderately toxic if ingested.[1] Symptoms of acute poisoning in animals have included anorexia, muscular weakness, and gastrointestinal irritation.[2]

-

Skin and Eye Irritation: Direct contact with the solid or concentrated solutions is likely to cause significant skin and eye irritation, and potentially chemical burns.[1][3]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[4]

Chemical Reactivity and Stability:

-

Thermal Decomposition: When heated to decomposition, brominated aromatic compounds can release toxic and corrosive fumes, including hydrogen bromide (HBr) and carbon oxides.[5][6]

-

Incompatibilities: This compound should be considered incompatible with strong oxidizing agents, strong bases, and metals.[7][8] Contact with strong acids could also be hazardous.[7]

Hazard Summary Table

| Hazard Classification (Anticipated) | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | ❗ | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | ❗ | Warning | H335: May cause respiratory irritation. |

Exposure Controls and Personal Protection

A multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being undertaken.

Personal Protective Equipment (PPE) Protocol

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before each use. Use proper glove removal technique.[4] | To prevent skin irritation and absorption. |

| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.[4][8] | To protect against serious eye irritation from dust or splashes. |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Consider a chemically resistant apron for larger quantities.[3] | To prevent skin contact and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[4][8] | To prevent respiratory tract irritation. |

Engineering Controls

All handling of this compound should be conducted in a well-ventilated laboratory. For procedures with a potential for aerosol or dust generation, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[8] Emergency eyewash stations and safety showers must be readily accessible.[8]

Safe Handling, Storage, and Disposal

Adherence to strict operational protocols is critical for the safe handling and disposal of this compound.

Experimental Workflow: Safe Handling Protocol

Caption: Standard Operating Procedure for Handling this compound.

Step-by-Step Handling Procedures:

-

Pre-Handling Preparations:

-

Conduct a thorough risk assessment for the specific procedures to be performed.

-

Ensure an eyewash station and safety shower are readily accessible and operational.[8]

-

Don all required PPE as outlined in the table above.

-

-

Handling:

-

Weighing: If weighing the solid, do so within a ventilated enclosure, such as a chemical fume hood, to minimize dust generation.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

General Handling: Avoid all personal contact, including inhalation of dust or aerosols.[9] Do not eat, drink, or smoke in the handling area.[8]

-

-

Post-Handling and Cleanup:

-

Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.

-

PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as chemical waste.

-

Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[3]

-

Storage Requirements

Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10] Keep it segregated from incompatible materials such as strong oxidizing agents and bases.[7][8]

Disposal Plan

All waste material, including contaminated PPE and disposable labware, must be collected in a clearly labeled, sealed container for hazardous waste.[7] Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not empty into drains.[8]

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

Emergency Response Protocol

Caption: First Aid Measures for this compound Exposure.

Spill Response:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and sweep it into a suitable container for disposal.[3][11] Avoid generating dust.

Fire Fighting Measures:

Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] During a fire, irritating and highly toxic gases, such as hydrogen bromide, may be generated.[5][6]

Conclusion

While this compound lacks a specific, comprehensive safety profile, a cautious and informed approach based on the known hazards of its structural analogs is essential for its safe handling. By implementing the robust engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

-

MSD Veterinary Manual. (n.d.). Organic Herbicides Toxic to Animals. Retrieved from [Link]

-

Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from [Link]

-

Cambridge University Press & Assessment. (n.d.). The Phenoxy Herbicides. Retrieved from [Link]

-

PubMed. (n.d.). Toxicological studies of phenoxyacetic herbicides in animals. Retrieved from [Link]

-

National Agricultural Library. (2002). Human Exposure to Phenoxy Herbicides. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)propanoic acid. Retrieved from [Link]

- Unknown Source. (n.d.).

-

ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

-

CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

-

ScienceDirect. (2025). Influence of brominated flame retardant thermal decomposition products on HALS. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). Flame retardant. Retrieved from [Link]

-

Winfield Solutions, LLC. (2017). Material Safety Data Sheet. Retrieved from [Link]

-

PubMed. (2013). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Fisher Scientific. (2012). SAFETY DATA SHEET. Retrieved from [Link]

-

KSCL (KRISHNA). (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link]

-

NIH. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

Sources

- 1. chemcess.com [chemcess.com]

- 2. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. cdms.telusagcg.com [cdms.telusagcg.com]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. cetjournal.it [cetjournal.it]

- 7. PHENOXYACETIC ACID DERIVATIVE PESTICIDE, SOLID, TOXIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. kscl.co.in [kscl.co.in]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Foreword: The Cornerstone of Pharmaceutical Development

References

- 1. youtube.com [youtube.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. sciencing.com [sciencing.com]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. alfatestlab.com [alfatestlab.com]

- 8. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. ijrpr.com [ijrpr.com]

- 12. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 16. gsconlinepress.com [gsconlinepress.com]

- 17. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 20. onyxipca.com [onyxipca.com]

- 21. researchgate.net [researchgate.net]

- 22. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. tandfonline.com [tandfonline.com]

- 25. solitekpharma.com [solitekpharma.com]

- 26. improvedpharma.com [improvedpharma.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]